3,3-Dimethyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one
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Overview
Description
3,3-Dimethyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one is a complex organic compound with a unique structure that includes a piperazine ring substituted with a nitrophenyl group and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one typically involves the reaction of 4-nitrophenylpiperazine with a suitable butanone derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperazine, followed by nucleophilic substitution with the butanone derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
3,3-Dimethyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the piperazine ring can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-(4-phenylphenoxy)-1-(1,2,4-triazol-1-yl)butan-2-ol: A compound with a similar butanone structure but different substituents.
3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one dihydrochloride: A related compound with a piperazine ring but lacking the nitrophenyl group.
Uniqueness
3,3-Dimethyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one is unique due to the presence of both the nitrophenyl group and the piperazine ring, which confer specific chemical and biological properties
Properties
Molecular Formula |
C16H23N3O3 |
---|---|
Molecular Weight |
305.37 g/mol |
IUPAC Name |
3,3-dimethyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C16H23N3O3/c1-16(2,3)12-15(20)18-10-8-17(9-11-18)13-4-6-14(7-5-13)19(21)22/h4-7H,8-12H2,1-3H3 |
InChI Key |
WLQZFWXWPSMXII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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